molecular formula C20H23N3O5 B4764780 4-ethoxy-3-nitro-N-[3-(pentanoylamino)phenyl]benzamide

4-ethoxy-3-nitro-N-[3-(pentanoylamino)phenyl]benzamide

Cat. No. B4764780
M. Wt: 385.4 g/mol
InChI Key: JGHXELDDDJDICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-3-nitro-N-[3-(pentanoylamino)phenyl]benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is commonly used in scientific research for its potential therapeutic properties. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-ethoxy-3-nitro-N-[3-(pentanoylamino)phenyl]benzamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
4-ethoxy-3-nitro-N-[3-(pentanoylamino)phenyl]benzamide has been found to have several biochemical and physiological effects. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. Additionally, the compound has been found to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

4-ethoxy-3-nitro-N-[3-(pentanoylamino)phenyl]benzamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. It is also stable and can be stored for long periods of time. However, the compound is highly toxic and requires careful handling. Additionally, the compound has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-ethoxy-3-nitro-N-[3-(pentanoylamino)phenyl]benzamide. One potential direction is the development of more potent and selective analogs of the compound. Another potential direction is the investigation of the compound's potential applications in the treatment of other diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Scientific Research Applications

4-ethoxy-3-nitro-N-[3-(pentanoylamino)phenyl]benzamide has been extensively studied for its potential therapeutic properties. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been found to have potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

4-ethoxy-3-nitro-N-[3-(pentanoylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-3-5-9-19(24)21-15-7-6-8-16(13-15)22-20(25)14-10-11-18(28-4-2)17(12-14)23(26)27/h6-8,10-13H,3-5,9H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHXELDDDJDICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-nitro-N-[3-(pentanoylamino)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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